molecular formula C41H80O5 B1231620 1-Eicosanoyl-2-octadecanoyl-sn-glycerol

1-Eicosanoyl-2-octadecanoyl-sn-glycerol

Cat. No.: B1231620
M. Wt: 653.1 g/mol
InChI Key: SCGCTMVKIGULND-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(20:0/18:0), also known as DAG(38:0) or diglyceride, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/18:0) is considered to be a diradylglycerol lipid molecule. DG(20:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:0/18:0) is primarily located in the membrane (predicted from logP). In humans, DG(20:0/18:0) is involved in phosphatidylcholine biosynthesis PC(20:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(20:0/18:0) pathway. DG(20:0/18:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/18:0/16:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/18:0/i-16:0) pathway, and de novo triacylglycerol biosynthesis TG(20:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.
DG(20:0/18:0/0:0) is a diglyceride.

Scientific Research Applications

Chemical Composition and Biosynthesis

  • Chemical Composition in Plants: The exudate from the leaves of Paulownia tomentosa contains acylglycerols, including compounds with eicosanoyl or octadecanoyl groups, which are closely related to 1-eicosanoyl-2-octadecanoyl-sn-glycerol (Asai et al., 2009).

Biomedical Research

  • Lysophosphatidic Acid Receptors Activation

    Lysophosphatidic acid receptors, part of the EDG family, are differentially activated by various LPA species, which may include derivatives similar to this compound (Bandoh et al., 2000).

  • Cannabinoid Receptors Interaction

    Compounds structurally related to this compound interact with cannabinoid receptors, membrane transporter, and fatty acid amide hydrolase, suggesting potential biomedical applications (van der Stelt et al., 2002).

  • Anti-Inflammatory Potential

    Monoacylglycerols isolated from brown seaweed, structurally similar to this compound, exhibit anti-inflammatory activity, indicating a potential role in inflammation regulation (Lopes et al., 2014).

Material Science

  • Phase Equilibria in Industrial Applications

    The phase equilibria of glycerol esters, related to this compound, in carbon dioxide and sulfur hexafluoride, have implications for industrial applications and material science (Perko et al., 2012).

  • Polymorphism Studies

    Studies on the polymorphism of related compounds, like 1-eicosanol, provide insights into the material properties and applications in various fields, including pharmaceuticals and cosmetics (Ventolà et al., 2002).

Environmental and Ecological Studies

  • Algal Lipid Kinetics: Research on the behavior of algal phospholipids in high-temperature water, related to compounds like this compound, provides insights into environmental processes and algal biochemistry (Changi et al., 2012).

Properties

Molecular Formula

C41H80O5

Molecular Weight

653.1 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] icosanoate

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1

InChI Key

SCGCTMVKIGULND-KDXMTYKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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